An In-depth Technical Guide to 3-Methyl-2-oxo-2H-chromen-7-yl Propionate
An In-depth Technical Guide to 3-Methyl-2-oxo-2H-chromen-7-yl Propionate
This guide provides a comprehensive technical overview of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate (CAS 119091-63-3), a fluorescent coumarin derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a particular focus on its role as a ratiometric fluorescent probe.
Introduction: The Versatility of the Coumarin Scaffold
Coumarins, a class of benzopyrone-containing heterocycles, are prevalent in natural and synthetic chemistry.[1][2] Their unique conjugated system and electron-rich nature endow them with diverse and significant biological and photochemical properties.[2][3] This has led to their extensive investigation and application as anticoagulants, anticancer agents, anti-inflammatory molecules, and fluorescent probes in bio-analytical chemistry.[1][3][4] 3-Methyl-2-oxo-2H-chromen-7-yl Propionate is a member of this versatile family, distinguished by its specific substitution pattern that has been leveraged for selective analytical applications.
Physicochemical and Structural Properties
3-Methyl-2-oxo-2H-chromen-7-yl Propionate is a solid at room temperature with the molecular formula C₁₃H₁₂O₄.[5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 119091-63-3 | - |
| Molecular Formula | C₁₃H₁₂O₄ | [5] |
| Molecular Weight | 232.23 g/mol | Calculated |
| Appearance | Colorless rod-like crystals | [5] |
The definitive three-dimensional arrangement of atoms in this molecule has been elucidated by X-ray crystallography.[5] The crystal structure reveals a triclinic system with the space group P-1.[5] All bond lengths within the molecule are within the normal range.[5]
Table 2: Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Triclinic | [5] |
| Space Group | P-1 | [5] |
| a (Å) | 6.141(5) | [5] |
| b (Å) | 8.108(6) | [5] |
| c (Å) | 12.234(9) | [5] |
| α (°) | 79.257(12) | [5] |
| β (°) | 76.820(12) | [5] |
| γ (°) | 74.687(11) | [5] |
| Volume (ų) | 566.8(7) | [5] |
| Z | 2 | [5] |
Synthesis and Characterization
The synthesis of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate is achieved through the O-acylation of its precursor, 7-hydroxy-3-methyl-2H-chromen-2-one. This is a common and effective method for producing coumarin esters.[1][6]
Diagram 1: Synthetic Pathway
Caption: General synthetic scheme.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of similar coumarin esters.[1][4][6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1 equivalent of 7-hydroxy-3-methyl-2H-chromen-2-one in a suitable dried solvent such as diethyl ether or dichloromethane.
-
Addition of Base: Add 1.2 to 4.7 molar equivalents of a base, such as triethylamine or pyridine, to the solution.
-
Acylation: While stirring vigorously, add 1 equivalent of propionyl chloride or propionic anhydride dropwise to the mixture over a period of 30 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 3 hours.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing chloroform.
-
Wash the organic phase with a dilute hydrochloric acid solution until the pH of the aqueous layer is between 2 and 3.
-
Wash the organic layer with water until neutral.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a mixture of chloroform and hexane or by flash chromatography on silica gel.[1][4][6]
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester and lactone carbonyl groups.
-
Melting Point Analysis: To assess purity.
Applications in Research and Development
The primary application of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate identified in the literature is as a ratiometric fluorescent probe for the highly selective detection of silver ions (Ag⁺).[5]
Mechanism of Action as a Fluorescent Probe
The propionate ester group on the coumarin scaffold serves as a recognition site for silver ions. The interaction between the ester and Ag⁺ is thought to induce a change in the electronic properties of the fluorophore, leading to a detectable change in its fluorescence emission. This "turn-on" fluorescence response allows for the quantification of silver ions.[5] The ratiometric nature of the probe, where the ratio of fluorescence intensity at two different wavelengths changes, provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable measurements.
Diagram 2: Fluorescent Probe Workflow
Caption: Workflow for Ag⁺ detection.
Experimental Protocol: Silver Ion Detection
This generalized protocol is based on the principles of using coumarin-based fluorescent probes for ion detection.[5]
-
Reagent Preparation:
-
Prepare a stock solution of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of standard solutions of a silver salt (e.g., AgNO₃) of known concentrations in the chosen buffer.
-
Prepare a buffer solution appropriate for the desired pH (e.g., HEPES buffer).
-
-
Assay Procedure:
-
In a microplate or cuvette, add the buffer solution.
-
Add the probe solution to a final concentration typically in the low micromolar range.
-
Add the sample containing an unknown concentration of Ag⁺ or a standard solution.
-
Incubate the mixture for a sufficient time to allow for the reaction between the probe and Ag⁺ to reach completion.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, excite the sample at the predetermined excitation wavelength.
-
Record the fluorescence emission spectrum and measure the intensity at two key wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths.
-
Construct a calibration curve by plotting the fluorescence intensity ratio against the concentration of the silver standards.
-
Determine the concentration of Ag⁺ in the unknown sample by interpolating its fluorescence intensity ratio on the calibration curve.
-
The high selectivity and sensitivity of this probe make it a valuable tool for monitoring silver ions in various samples, including environmental and biological systems.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Methyl-2-oxo-2H-chromen-7-yl Propionate. A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid breathing dust, fumes, or vapors.[7] Keep away from heat, sparks, and open flames.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Conclusion and Future Perspectives
3-Methyl-2-oxo-2H-chromen-7-yl Propionate is a well-characterized coumarin derivative with a demonstrated application as a selective and sensitive ratiometric fluorescent probe for silver ions.[5] The synthetic route is straightforward, relying on established O-acylation chemistry.[1][4][6]
For researchers in analytical chemistry, environmental science, and cell biology, this compound offers a valuable tool for the quantification of a significant metal ion. For professionals in drug development, while this specific molecule is primarily an analytical tool, the underlying coumarin scaffold continues to be a "privileged structure" with immense potential.[1] The synthetic methodologies and characterization techniques described herein are broadly applicable to the creation and evaluation of other novel coumarin derivatives with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Future research could focus on modifying the ester group to target other biologically relevant analytes or on exploring the intrinsic biological activities of this and related coumarin esters.
References
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Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77-81. Available at: [Link]
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Wang, B. B., Zhang, L., Wu, W. N., & Zang, C. Y. (2018). Crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate, C13H12O4. Zeitschrift für Kristallographie-New Crystal Structures, 234(2), 433-435. Available at: [Link]
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Yoda, J., Ouédraogo, S., Djandé, A., & Coulomb, B. (2017). Crystal structure of 2-oxo-2H-chromen-3-yl propanoate. Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1562-1565. Available at: [Link]
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Moreno-Fuquen, R., et al. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(4), M1275. Available at: [Link]
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Bazié, H., et al. (2025). 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate. IUCrData, 10(1), x250949. Available at: [Link]
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Moreno-Fuquen, R., et al. (2024). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Molbank, 2024(3), M1842. Available at: [Link]
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Abou-Karam, M., et al. (2025). 2-Oxo-2H-chromen-7-yl 3-methylbutanoate. IUCrData, 10(3), x250161. Available at: [Link]
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Sadowska, M., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5991. Available at: [Link]
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Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]
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ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Retrieved from [Link]
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MDPI. (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - Methyl propiolate, 99%. Retrieved from [Link]
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